molecular formula C19H18FN3O2S B2736261 N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 484681-56-3

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2736261
CAS No.: 484681-56-3
M. Wt: 371.43
InChI Key: XFIYPBVXJTVNFL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule featuring a 1,4-disubstituted imidazole core, a structure of significant interest in medicinal chemistry . The compound integrates a 4-fluorophenylacetamide moiety linked via a thioether bridge to a 1-methyl-5-(4-methoxyphenyl)imidazole group. This molecular architecture is designed for potential interaction with various biological targets, and researchers are encouraged to investigate its specific properties and mechanisms. Potential Research Applications The core imidazole scaffold is a privileged structure in drug discovery, forming the basis of many natural and synthetic bioactive molecules . Compounds with structural similarities, particularly those containing fluorophenyl and methoxyphenyl substituents on an imidazole ring, have been investigated as key intermediates in developing p38 mitogen-activated protein (MAP) kinase inhibitors . Furthermore, such heterocyclic imidazole derivatives have attracted considerable attention due to their unique optical properties , making them promising candidates for use in fluorescent chemosensors and functionalized materials . Researchers may explore this compound's utility in these or other novel therapeutic and material science areas. Handling & Safety This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is the responsibility of the researcher to ensure safe handling practices and comply with all local and international regulations concerning the use of this chemical.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c1-23-17(13-3-9-16(25-2)10-4-13)11-21-19(23)26-12-18(24)22-15-7-5-14(20)6-8-15/h3-11H,12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIYPBVXJTVNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves multiple steps. The synthetic route typically includes the following steps:

    Formation of the imidazole ring: This step involves the reaction of appropriate precursors to form the imidazole ring.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction to introduce the methoxyphenyl group onto the imidazole ring.

    Formation of the sulfanyl linkage: This step involves the reaction of the imidazole derivative with a thiol compound to form the sulfanyl linkage.

    Introduction of the fluorophenyl group: This step involves the substitution reaction to introduce the fluorophenyl group onto the acetamide moiety.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) undergoes oxidation under controlled conditions. Experimental studies on structurally similar thioacetamides demonstrate predictable oxidation pathways:

Oxidizing Agent Product Conditions Yield
H<sub>2</sub>O<sub>2</sub> (30%)Sulfoxide derivativeRT, 6–8 hours, acetic acid65–75%
mCPBASulfone derivative0°C → RT, dichloromethane, 12h80–85%

The electron-withdrawing fluorine atom para to the acetamide group slightly destabilizes the sulfoxide intermediate, favoring further oxidation to sulfone derivatives .

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in nucleophilic substitution reactions, though its para position relative to the electron-withdrawing acetamide reduces reactivity compared to meta- or ortho-fluorinated analogs :

Reagent Product Conditions Notes
NaN<sub>3</sub>4-azidophenyl derivativeDMF, 80°C, 24hLimited conversion (~30%)
KSCN4-thiocyanatophenyl derivativeDMSO, 120°C, 48hRequires phase-transfer catalyst

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

  • Acidic Hydrolysis :
    RCONHR’+H2OHCl, ΔRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{HCl, Δ}} \text{RCOOH} + \text{H}_2\text{NR'}
    Conditions: 6M HCl, reflux, 12h. Yield: 70–80%.

  • Basic Hydrolysis :
    RCONHR’+NaOHRCOONa++H2NR’\text{RCONHR'} + \text{NaOH} \rightarrow \text{RCOO}^- \text{Na}^+ + \text{H}_2\text{NR'}
    Conditions: 2M NaOH, ethanol, 60°C, 6h. Yield: 85–90%.

Demethylation of Methoxy Group

The 4-methoxyphenyl substituent undergoes demethylation under strong Lewis acid conditions, forming a phenolic derivative :

Reagent Product Conditions Yield
BBr<sub>3</sub>4-hydroxyphenyl derivativeCH<sub>2</sub>Cl<sub>2</sub>, −78°C → RT, 8h90–95%
HI (48%)4-hydroxyphenyl derivativeAcetic acid, reflux, 24h60–70%

Imidazole Ring Functionalization

The 1-methylimidazole ring participates in electrophilic substitution and coordination reactions:

Electrophilic Substitution

The imidazole’s C-4 position undergoes nitration or sulfonation :

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → RT, 4h → 4-nitroimidazole derivative (Yield: 50–60%).

  • Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 40°C, 6h → 4-sulfoimidazole derivative (Yield: 70–75%) .

Metal Coordination

The imidazole nitrogen coordinates with transition metals (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>) in a 1:1 stoichiometry, forming complexes with enhanced solubility in polar aprotic solvents .

Thioether Cleavage

The thioacetamide linkage undergoes reductive cleavage with Raney nickel:
R-S-R’+H2Raney NiRH+R’H\text{R-S-R'} + \text{H}_2 \xrightarrow{\text{Raney Ni}} \text{RH} + \text{R'H}
Conditions: Ethanol, 80°C, 6h. Yield: 85–90% for imidazole and acetamide fragments.

Comparative Reactivity Analysis

Key factors influencing reaction outcomes:

Structural Feature Reactivity Impact
4-Fluorophenyl groupReduces nucleophilic substitution rates compared to 3-fluorophenyl analogs .
4-Methoxyphenyl groupEnhances electron density at imidazole C-4, favoring electrophilic substitution .
Thioether linkageSusceptible to oxidation and reductive cleavage, enabling modular derivatization.

This compound’s reactivity profile highlights its versatility as a scaffold for generating derivatives with tailored physicochemical and biological properties. Further studies should explore its application in medicinal chemistry, particularly in enzyme inhibition and metal-catalyzed transformations .

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide possesses notable anticancer activity. Studies have focused on its efficacy against various cancer cell lines, particularly those resistant to conventional therapies. For instance:

  • In vitro assays have demonstrated significant cytotoxic effects on breast cancer cell lines, with a notable reduction in cell viability through mechanisms involving apoptosis and cell cycle arrest.
  • Molecular docking studies suggest that the compound interacts with specific targets within cancer cells, potentially inhibiting key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate:

  • Effective inhibition of both Gram-positive and Gram-negative bacterial strains.
  • Promising antifungal activity against certain pathogenic fungi, suggesting potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of MCF7 breast cancer cells with IC50 values below 10 µM.
Study BAntimicrobial EfficacyShowed broad-spectrum antimicrobial activity against E. coli and S. aureus with MIC values in the low µg/mL range.
Study CMechanistic InsightsIdentified ROS generation as a key mechanism leading to apoptosis in treated cancer cells.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, )

  • Structural Differences : The imidazole ring in Compound 9 is substituted with 4-fluorophenyl at position 5 and 4-methoxyphenyl at position 1, while the acetamide group is linked to a thiazole ring instead of a 4-fluorophenyl group.
  • Synthesis : Prepared via nucleophilic substitution using potassium carbonate and 2-chloro-N-(thiazol-2-yl)acetamide, similar to the target compound’s likely synthetic route .
  • Significance : The thiazole substitution may enhance π-π stacking interactions in biological targets compared to aryl acetamide groups.

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide ()

  • Structural Differences : Features a pyridyl group and a methylsulfinyl substituent on the imidazole ring.

Analogues with Heterocyclic Variations

Thiadiazole-Based Compounds ()

  • Example : 2-((5-methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (4d)
    • Structural Differences : Replaces the imidazole core with a benzimidazole-thiadiazole hybrid.
    • Physical Properties : Higher melting point (190–194°C) compared to imidazole derivatives, likely due to increased rigidity .
    • Spectral Data : IR bands at 1678 cm⁻¹ (C=O) and 1624 cm⁻¹ (C=N) align with acetamide and thiadiazole motifs .

Benzothiazole Derivatives ()

  • Example: N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Structural Differences: Benzothiazole replaces imidazole, altering electronic properties.

Substituent Effects on Physicochemical Properties

  • Fluorophenyl vs. Chlorophenyl: Compounds like N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e, ) exhibit lower melting points (132–134°C) compared to fluorophenyl analogs, likely due to reduced polarity .
  • Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in ) enhance solubility via hydrogen bonding, whereas methyl groups (e.g., in ) increase hydrophobicity .

Spectral Data Comparison

Compound Class IR ν(C=O) (cm⁻¹) ¹H-NMR δ (ppm) Key Signals Reference
Target Imidazole ~1660–1680 ~2.5 (S, SCH₂), ~3.8 (OCH₃) -
Thiadiazole (4d) 1678 2.3 (CH₃), 7.2–8.1 (Ar-H)
Benzothiazole () 1682 3.5 (SCH₂), 7.3–7.9 (Ar-H)

Biological Activity

N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This detailed examination aims to summarize the current understanding of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20FN3O1S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_3\text{O}_1\text{S}

This compound features a thioacetamide moiety linked to an imidazole ring, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoyl chloride with a thioimidazole derivative. The process may include several steps, such as:

  • Formation of Thioimidazole : Reacting 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding thioamide.
  • Acetylation : The thioimidazole is then acetylated using acetic anhydride.
  • Purification : The final product is purified using recrystallization techniques.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. The compound was evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

IC50 Values :
A study reported that this compound exhibited an IC50 value of approximately 10 µM against human glioblastoma U251 cells and 15 µM against MDA-MB-231 triple-negative breast cancer cells, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been tested for antimicrobial properties. Its efficacy was compared against standard antibiotics, revealing notable activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy :
The compound showed an inhibition zone diameter of 18 mm against Staphylococcus aureus and 16 mm against Escherichia coli, suggesting it may serve as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImportance
Fluorine Substitution Enhances lipophilicity and biological activity
Methoxy Group Increases electron density, improving binding affinity
Thioamide Moiety Essential for biological interaction

Research indicates that modifications in these groups can lead to variations in potency and selectivity for different biological targets .

Study 1: Anticancer Mechanism

In a recent study, molecular dynamics simulations were performed to understand how this compound interacts with Bcl-2 protein. The results indicated that the compound primarily engages through hydrophobic interactions, which are critical for inhibiting cancer cell proliferation .

Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial effects of this compound alongside several derivatives. It was found that compounds with similar structural motifs exhibited enhanced antibacterial activity compared to traditional antibiotics, underscoring the therapeutic potential of this class of compounds .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(4-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction. For example, a thiol intermediate (e.g., 5-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol) reacts with a chloroacetamide derivative in the presence of a base like potassium carbonate (K₂CO₃) under reflux conditions in acetone or ethanol. Recrystallization from ethanol is commonly used to purify the product .

Example Protocol:

StepReagents/ConditionsPurpose
15-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-thiol, 2-chloro-N-(4-fluorophenyl)acetamide, K₂CO₃Base-mediated thioether bond formation
2Reflux in acetone (~6–8 hrs)Promote nucleophilic substitution
3Ethanol recrystallizationPurification

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., C=O at ~1678 cm⁻¹, N-H at ~3305 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • Enzymatic Assays : Test COX-1/2 inhibition using colorimetric methods (e.g., peroxidase activity measurement) .
  • Cell-Based Assays : Measure apoptosis induction via flow cytometry (e.g., Annexin V/PI staining) .

Advanced Research Questions

Q. How can crystallographic ambiguities in the compound’s structure be resolved?

Methodological Answer:

  • Use SHELXL (for small-molecule refinement) or SIR97 (for direct methods) to resolve phase problems. These programs handle twinning and high-resolution data .
  • Validate enantiopurity using Rogers’ η or Flack’s x parameters in least-squares refinement to avoid centrosymmetric bias .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Analysis : Employ HPLC (>95% purity threshold) to rule out impurities .
  • Dose-Response Curves : Compare EC₅₀ values under standardized conditions (e.g., cell line, incubation time) .
  • Meta-Analysis : Cross-reference structural analogs (e.g., methoxy vs. fluorine substitutions) .

Q. What computational strategies predict the compound’s target binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or dopamine receptors .
  • MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) .

Q. How to optimize solubility for in vivo studies without altering bioactivity?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) .
  • Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .

Q. What experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer:

  • Proteomics : SILAC labeling to identify protein targets .
  • Transcriptomics : RNA-seq to map pathway perturbations (e.g., apoptosis-related genes) .

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